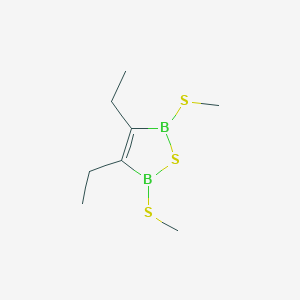![molecular formula C11H20O2 B14494404 7-Methoxy-2,2,8-trimethyl-6-oxabicyclo[3.2.1]octane CAS No. 62994-80-3](/img/structure/B14494404.png)
7-Methoxy-2,2,8-trimethyl-6-oxabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-2,2,8-trimethyl-6-oxabicyclo[321]octane is a bicyclic organic compound with a unique structure that includes a methoxy group and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2,2,8-trimethyl-6-oxabicyclo[3.2.1]octane can be achieved through several methods. One efficient method involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure compounds.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for larger production. The use of gold catalysts and specific reaction conditions would be essential for maintaining the efficiency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2,2,8-trimethyl-6-oxabicyclo[3.2.1]octane undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Common reagents used in these reactions include gold catalysts for the Ferrier rearrangement, tempo oxoammonium tetrafluoroborate for oxidation, and ZnBr2 for aldol reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of allylic silylethers can lead to the formation of 8-oxabicyclo[3.2.1]octanes and their analogs .
Scientific Research Applications
7-Methoxy-2,2,8-trimethyl-6-oxabicyclo[3.2.1]octane has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 7-Methoxy-2,2,8-trimethyl-6-oxabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 8-oxabicyclo[3.2.1]octane
- 11-oxatricyclo[5.3.1.0]undecane
- 8-azabicyclo[3.2.1]octane
Uniqueness
7-Methoxy-2,2,8-trimethyl-6-oxabicyclo[3.2.1]octane is unique due to its specific substitution pattern, which includes a methoxy group and three methyl groups. This unique structure provides distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
62994-80-3 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
7-methoxy-2,2,8-trimethyl-6-oxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C11H20O2/c1-7-8-5-6-11(2,3)9(7)10(12-4)13-8/h7-10H,5-6H2,1-4H3 |
InChI Key |
PDJMXBSPTJOXAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CCC(C1C(O2)OC)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


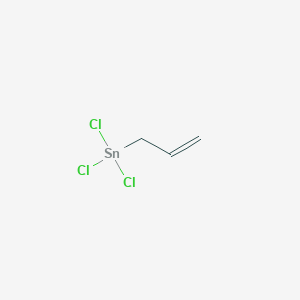
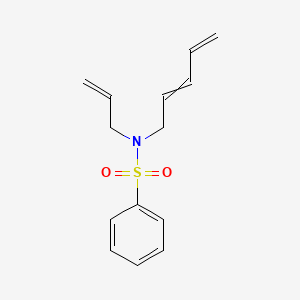
![1-[2,4-Bis(phenylsulfanyl)cyclopentyl]ethan-1-one](/img/structure/B14494330.png)
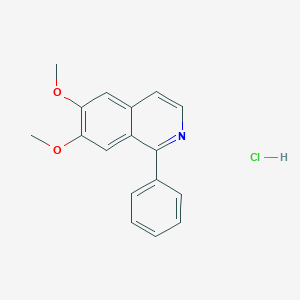
![Octyl 3-[(dimethylcarbamothioyl)sulfanyl]propanoate](/img/structure/B14494340.png)
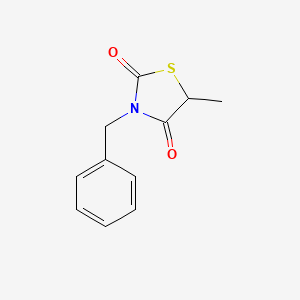
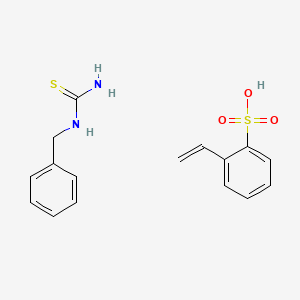

![S-[(4-Chloro-2-hydroxyphenyl)methyl] ethylcarbamothioate](/img/structure/B14494367.png)
![{[Methyl(diphenyl)silyl]ethynyl}bis(2-methylphenyl)arsane](/img/structure/B14494368.png)

